

# Sitravatinib Malate: A Technical Guide to Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant portion of patients exhibit primary or acquired resistance. The tumor microenvironment (TME) plays a pivotal role in this resistance, often characterized by an abundance of immunosuppressive cells and signaling pathways that hinder anti-tumor immunity. **Sitravatinib Malate**, a spectrum-selective tyrosine kinase inhibitor (TKI), has emerged as a promising agent to remodel the TME and overcome resistance to immunotherapy. This technical guide provides an in-depth overview of Sitravatinib's mechanism of action, preclinical and clinical data supporting its role in combination with ICIs, and detailed experimental methodologies.

# Introduction: The Challenge of Immunotherapy Resistance

The advent of ICIs, such as anti-PD-1/PD-L1 antibodies, has led to durable responses in a subset of cancer patients. However, the efficacy of these agents is often limited by intrinsic or acquired resistance mechanisms within the TME.[1] An immunosuppressive TME is a hallmark of tumors that do not respond to ICI therapy and is often characterized by:

Accumulation of Immunosuppressive Cells: Myeloid-derived suppressor cells (MDSCs),
regulatory T cells (Tregs), and M2-polarized tumor-associated macrophages (TAMs) are key



cellular players that dampen anti-tumor T-cell responses.[2]

 Aberrant Signaling Pathways: Activation of specific receptor tyrosine kinases (RTKs) on both tumor and immune cells can promote an immunosuppressive milieu.

Sitravatinib is a multi-kinase inhibitor designed to target several of these key pathways, thereby shifting the TME from an immunosuppressive to an immune-supportive state.[3]

# Mechanism of Action: Targeting Key Nodes in the TME

Sitravatinib's efficacy in overcoming immunotherapy resistance stems from its ability to inhibit a specific spectrum of RTKs, primarily the TAM (TYRO3, AXL, MerTK) and split-family (VEGFR, KIT) receptors.[4] This multi-targeted approach allows Sitravatinib to modulate multiple facets of the TME simultaneously.

#### TAM Receptor Inhibition and Macrophage Repolarization

TAM receptors are expressed on various immune cells and their activation, particularly MerTK, suppresses the production of pro-inflammatory cytokines while stimulating immunosuppressive cytokine release.[5] Sitravatinib's potent inhibition of TAM receptors leads to a phenotypic switch in macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[6] This repolarization enhances antigen presentation and T-cell activation.[6]

## Inhibition of Split-Family Receptors and Reduction of Immunosuppressive Cells

The inhibition of split-family RTKs, including VEGFR2, by Sitravatinib contributes to a reduction in immunosuppressive cell populations such as Tregs and MDSCs within the TME.[4] This depletion of immunosuppressive cells further unleashes the anti-tumor immune response.

The following diagram illustrates the core signaling pathways targeted by Sitravatinib to remodel the tumor microenvironment.





Click to download full resolution via product page

Caption: Sitravatinib's inhibition of TAM and Split-Family receptors remodels the TME.

#### **Preclinical Evidence**

Preclinical studies have provided a strong rationale for combining Sitravatinib with ICIs. In various cancer models, Sitravatinib has demonstrated potent anti-tumor activity by modulating the TME.

### In Vitro Macrophage Polarization

- Experimental Protocol: Bone marrow-derived macrophages (BMDMs) are stimulated with cytokines to induce M2 polarization (e.g., IL-4). The expression of M2 markers (e.g., Arg1, Ym-1, Fizz1) and M1 markers (e.g., Tnfα, II-6, II-12) is then assessed in the presence or absence of Sitravatinib.
- Key Findings: Sitravatinib has been shown to inhibit the expression of M2 markers induced by IL-4, while not affecting the expression of M1 markers induced by LPS.[7] This indicates a



direct effect of Sitravatinib on preventing the polarization of macrophages towards an immunosuppressive phenotype.[7]

#### In Vivo Tumor Models

- Experimental Protocol: Syngeneic mouse tumor models (e.g., KLN205 lung cancer) are treated with vehicle, anti-PD-1 monotherapy, Sitravatinib monotherapy, or the combination.
  Tumor growth is monitored, and the tumor immune landscape is analyzed by flow cytometry.
- Key Findings: The combination of Sitravatinib and anti-PD-1 therapy resulted in significant tumor growth inhibition compared to either agent alone.[1] Flow cytometry analysis of tumors from Sitravatinib-treated mice revealed a significant reduction in immunosuppressive cells, including monocytic MDSCs and M2 macrophages, and an increase in CD4+ and CD8+ T cells.[1]

The following diagram outlines a typical experimental workflow for preclinical evaluation.





Click to download full resolution via product page

Caption: A generalized workflow for in vivo preclinical studies of Sitravatinib.



## **Clinical Data in Immunotherapy Resistance**

The promising preclinical data led to the clinical evaluation of Sitravatinib in combination with ICIs in patients who have progressed on prior immunotherapy.

#### Phase 2 MRTX-500/NCT02954991 Study

This Phase 2 study evaluated Sitravatinib in combination with nivolumab in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had progressed on or after prior checkpoint inhibitor therapy.[3]

- Methodology: Patients received Sitravatinib (120 mg daily) plus nivolumab (every 2 or 4 weeks).[3] The primary endpoint was the objective response rate (ORR).[8] Secondary endpoints included overall survival (OS) and progression-free survival (PFS).[8]
- Quantitative Data Summary:

| Endpoint                             | Patients with Prior<br>Clinical Benefit<br>(PCB) from CPI<br>(n=89) | Patients with No<br>Prior Clinical<br>Benefit (NPCB)<br>from CPI (n=35) | CPI-Naïve Patients<br>(n=32) |
|--------------------------------------|---------------------------------------------------------------------|-------------------------------------------------------------------------|------------------------------|
| ORR                                  | 16.9%                                                               | 11.4%                                                                   | 25.0%                        |
| Median PFS                           | 5.6 months                                                          | 3.7 months                                                              | 7.1 months                   |
| Median OS                            | 13.6 months                                                         | 7.9 months                                                              | Not Reached                  |
| Data from the MRTX-<br>500 study.[8] |                                                                     |                                                                         |                              |

#### **Phase 3 SAPPHIRE Study**

The Phase 3 SAPPHIRE trial was designed to confirm the findings of the MRTX-500 study.[9]

 Methodology: This was a randomized, open-label study comparing Sitravatinib plus nivolumab to docetaxel in patients with advanced non-squamous NSCLC who had progressed on or after prior CPI and platinum-based chemotherapy.[9] The primary endpoint was OS.[9]



#### • Quantitative Data Summary:

| Endpoint                         | Sitravatinib + Nivolumab<br>(n=284) | Docetaxel (n=293) |
|----------------------------------|-------------------------------------|-------------------|
| Median OS                        | 12.2 months                         | 10.6 months       |
| Hazard Ratio (HR)                | 0.86 (95% CI 0.70-1.05; P = 0.144)  | -                 |
| Data from the SAPPHIRE study.[9] |                                     |                   |

While the SAPPHIRE study did not meet its primary endpoint of statistically significant improvement in OS, the combination of Sitravatinib and nivolumab demonstrated a manageable safety profile and encouraging antitumor activity in this heavily pre-treated patient population.[8][9]

The logical relationship between preclinical rationale and clinical investigation is depicted below.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Clinical Trial: NCT02954991 My Cancer Genome [mycancergenome.org]
- 2. "43P MRTX-500: Phase II trial of sitravatinib (sitra) + nivolumab (nivo" by T. A. Leal, D. Berz et al. [scholarlycommons.henryford.com]
- 3. MRTX-500 Phase 2 Trial: Sitravatinib With Nivolumab in Patients With Nonsquamous NSCLC Progressing On or After Checkpoint Inhibitor Therapy or Chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Sitravatinib potentiates immune checkpoint blockade in refractory cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRTX-500 Phase 2 Trial: Sitravatinib With Nivolumab in Patients With Nonsquamous NSCLC Progressing On or After Checkpoint Inhibitor Therapy or Chemotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. icm.unicancer.fr [icm.unicancer.fr]
- To cite this document: BenchChem. [Sitravatinib Malate: A Technical Guide to Overcoming Immunotherapy Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325933#sitravatinib-malate-s-role-in-overcoming-immunotherapy-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com